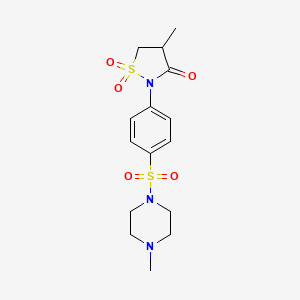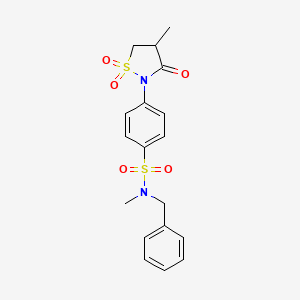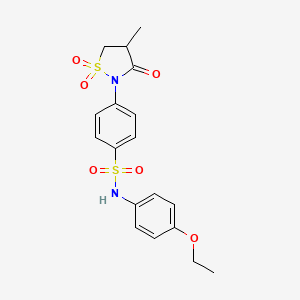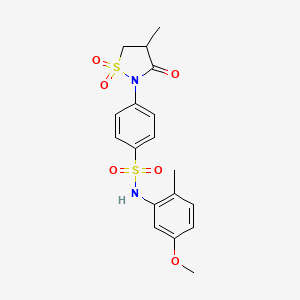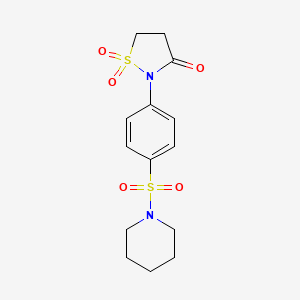
2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Descripción general
Descripción
2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a chemical compound with the following molecular formula: C19H21N3O3S. It contains an isothiazolidinone core with a piperidine-sulfonylphenyl substituent. The compound has been investigated for its biological activities, including antimicrobial and antitumor properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of chloroacetamide derivatives with arylamines. The target compounds, 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides, were obtained through refluxing chloroacetamide derivatives with various arylamines. The yields ranged from moderate to good .Molecular Structure Analysis
The molecular structure of this compound consists of an isothiazolidinone ring with a piperidine-sulfonylphenyl group attached. The sulfonyl group provides potential binding interactions with biological targets .Mecanismo De Acción
Target of Action
Similar sulfonamide derivatives have been known to inhibitdihydrofolate reductase (DHFR) , a key enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
The compound likely interacts with its target, DHFR, by binding to its active site, thereby inhibiting its function . This interaction could lead to the disruption of the folate pathway, affecting DNA synthesis and cell growth.
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. This disruption can lead to the arrest of cell growth and division .
Result of Action
The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to the arrest of cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is its versatility. This compound can be used in a wide range of scientific research areas, including cancer research, Alzheimer's disease research, and inflammation research. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are many future directions for research on 2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide. One area of research is to further elucidate the mechanism of action of this compound. This will help to optimize its use in lab experiments and may lead to the development of more effective treatments for cancer and Alzheimer's disease. Another area of research is to explore the potential use of this compound in combination with other drugs or therapies. This may lead to the development of more effective treatment strategies for a range of diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in humans.
Aplicaciones Científicas De Investigación
2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide has been studied for its potential applications in a wide range of scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Propiedades
IUPAC Name |
1,1-dioxo-2-(4-piperidin-1-ylsulfonylphenyl)-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S2/c17-14-8-11-22(18,19)16(14)12-4-6-13(7-5-12)23(20,21)15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNHLIAPJIYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







